N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide
Overview
Description
Scientific Research Applications
Hyperpolarizability and Material Applications
- First Hyperpolarizability of Sulfonamide Amphiphiles : A study by Kucharski et al. (1999) evaluated the first hyperpolarizability of benzenesulfonamides, including derivatives similar to the specified compound. These findings suggest applications in materials science, particularly in the development of nonlinear optical materials (Kucharski, Janik, & Kaatz, 1999).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity of Pyrimidinyl Benzenesulfonamide Derivatives : Ranganatha et al. (2018) synthesized derivatives of pyrimidinyl benzenesulfonamide, including compounds with a structure similar to the specified chemical. These compounds demonstrated significant antimicrobial activity against pathogenic bacteria and fungi (Ranganatha, Prashanth, Patil, Bhadregowda, & Mallikarjunaswamy, 2018).
Anticancer Research
- Anticancer Activity of Benzenesulfonamide Derivatives : Kumar et al. (2015) reported the synthesis of benzenesulfonamide derivatives with significant anticancer activity against various human cancer cell lines, highlighting the potential therapeutic applications of such compounds (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Molecular Synthesis and Structural Analysis
- Synthesis and Structural Characterization : Cheng De-ju (2015) focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, which are crucial in understanding the molecular structure and potential applications in drug development (Cheng De-ju, 2015).
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : Mostfa et al. (2020) investigated the use of a benzenesulfonamide derivative as a corrosion inhibitor for mild steel, demonstrating the compound's effectiveness in industrial applications (Mostfa, Gomaa, Othman, & Ali, 2020).
properties
IUPAC Name |
N-methyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3S/c1-16-22(19,20)9-4-2-8(3-5-9)21-11-17-7-6-10(18-11)12(13,14)15/h2-7,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAZFBWSPIDBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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